N-(prop-2-yn-1-yl)cyclobutanamine
Overview
Description
N-(prop-2-yn-1-yl)cyclobutanamine is a chemical compound that belongs to the class of cyclobutylamines. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-yn-1-yl)cyclobutanamine can be achieved through various methods. One common approach involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . Another method includes the copper(II) chloride catalyzed three-component coupling of cyclohexanone, amines, and alkynes under solvent-free conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(prop-2-yn-1-yl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation with molecular oxygen.
Cyclocondensation: Reaction with phenyl isothiocyanate to form benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Molecular oxygen under visible light without an external photosensitizer.
Cyclocondensation: Phenyl isothiocyanate and carbon disulfide in the presence of potassium hydroxide.
Major Products
Oxidation: Formamides.
Cyclocondensation: Benzimidazole-2-thiones.
Scientific Research Applications
N-(prop-2-yn-1-yl)cyclobutanamine has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antiulcer and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(prop-2-yn-1-yl)cyclobutanamine involves its role as a photosensitizer in oxidative reactions. It generates singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the compound’s chemical reactivity and potential biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(penta-2,4-diyn-1-yl)-o-phenylenediamine: Similar in structure and undergoes cyclocondensation reactions.
N-alkyl-N-(prop-2-yn-1-yl)anilines: Undergo oxidative formylation reactions.
Properties
IUPAC Name |
N-prop-2-ynylcyclobutanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-2-6-8-7-4-3-5-7/h1,7-8H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFQDWIZPNACNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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